Methyl 3-Bromo-5-chloro-4-methylbenzoate
Description
Methyl 3-Bromo-5-chloro-4-methylbenzoate (CAS 203573-07-3) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . It is widely used in chemical research as a synthetic intermediate, particularly in pharmaceutical and materials science applications. Key properties include:
- Purity: >95.00% (GLPBIO) .
- Storage: Stable at room temperature; for long-term storage, solutions are recommended at -80°C (6 months) or -20°C (1 month) .
- Solubility: Enhanced via heating (37°C) and ultrasonication .
Suppliers such as GLPBIO, Accela, and Combi-Blocks offer this compound in varying quantities (0.1g to 10g), with prices ranging from $105 to $995 .
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBFECHQHQLAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-5-chloro-4-methylbenzoate can be synthesized through the esterification of 3-Bromo-5-chloro-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Reduction Products: The corresponding alcohol or benzoic acid derivatives.
Oxidation Products: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 3-Bromo-5-chloro-4-methylbenzoate is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-5-chloro-4-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-Bromo-5-chloro-4-methylbenzoate and Analogs
Structural and Functional Differences
Substituent Position and Type: Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8) replaces the 4-methyl group with fluorine, increasing molecular weight (267.48 vs. 263.52) and introducing higher electronegativity, which may alter reactivity in nucleophilic substitution .
Isomeric Variations :
- Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS 1263377-05-4) is a positional isomer, with bromine and chlorine shifted to positions 5 and 2. Despite identical molecular weight (263.52), steric and electronic effects differ significantly, affecting binding in coordination chemistry .
Ester Group Modifications :
Physicochemical and Application Differences
- Solubility : Fluorinated analogs (e.g., CAS 1160574-62-8) may exhibit lower solubility in polar solvents due to increased electronegativity .
- Research Utility: The target compound’s methyl group enhances stability in storage, making it preferable for long-term studies . Cyano-substituted analogs (e.g., CAS 453566-15-9) are more reactive in cross-coupling reactions, useful in catalysis research .
Biological Activity
Methyl 3-Bromo-5-chloro-4-methylbenzoate (CAS Number: 203573-07-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzene ring with three substituents: a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methyl group at the 4-position. The unique arrangement of these substituents contributes significantly to its chemical properties and biological interactions.
- Molecular Formula : C10H8BrClO2
- Molecular Weight : 273.53 g/mol
- Structure :
Chemical Structure
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Research indicates that the compound may act as an inhibitor or modulator of biochemical pathways, particularly through:
- Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes.
- Cell Signaling Modulation : The compound influences cell signaling pathways that affect cellular processes such as proliferation and apoptosis, potentially impacting gene expression by interacting with transcription factors or epigenetic regulators.
In Vitro Studies
-
Cytochrome P450 Interaction :
- This compound alters drug metabolism by affecting the activity of cytochrome P450 enzymes, which are essential for the metabolism of various pharmaceuticals.
- The specific binding affinity and inhibition kinetics were assessed using high-throughput screening methods.
- Cell Proliferation Assays :
In Vivo Studies
Research on animal models has demonstrated that this compound may exhibit anti-tumor activity. The mechanism involves modulation of key signaling pathways that govern cell growth and survival.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
Case Study 1: Anti-Cancer Potential
A study conducted on breast cancer cell lines demonstrated that this compound inhibited cell growth significantly at concentrations above 10 µM. The mechanism was linked to apoptosis induction through activation of caspase pathways.
Case Study 2: Drug Metabolism
In a pharmacokinetic study, the compound was administered to mice, showing altered pharmacodynamics when co-administered with common pharmaceuticals. This interaction highlights its potential role in drug-drug interactions and necessitates further investigation into its safety profile in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
